(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one
Overview
Description
The compound (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-thioxoimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as or can convert the compound to its reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like halides, amines, and thiols in solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as conductive polymers or catalysts.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways, where it can alter the phosphorylation state of key proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one: can be compared with similar compounds such as:
- (5Z)-5-{[4-(methylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-{[4-(ethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-oxazolidin-4-one
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of This compound
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEZMVXJIDKERE-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41250-31-1 | |
Record name | Hydantoin, 5-(p-(dimethylamino)benzylidene)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041250311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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